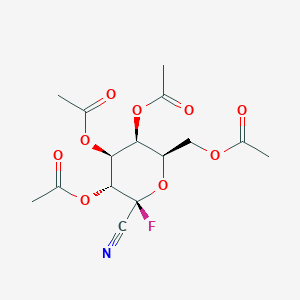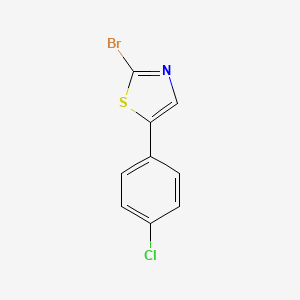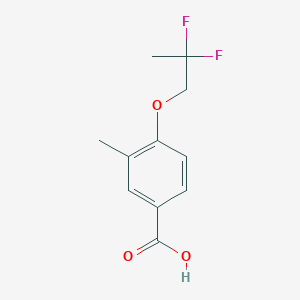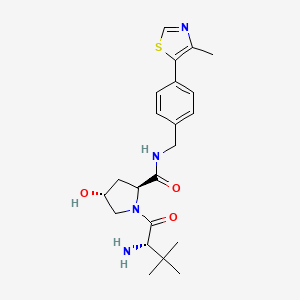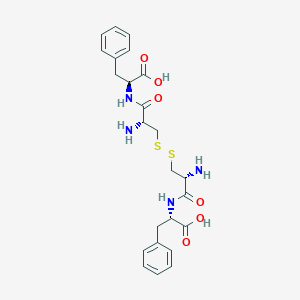
(H-Cys-Phe-OH)2
Descripción general
Descripción
“(H-Cys-Phe-OH)2” is a polypeptide that can be found by peptide screening . It has a molecular weight of 534.66 and a chemical formula of C24H30N4O6S2 .
Synthesis Analysis
The synthesis of “(H-Cys-Phe-OH)2” can be achieved through various methods. One such method involves the use of liquid chromatography coupled to tandem mass spectrometry (LC–MS/MS) for the fermentative production of Cys-containing dipeptides .
Molecular Structure Analysis
The molecule contains a total of 66 atoms, including 30 Hydrogen atoms, 24 Carbon atoms, 4 Nitrogen atoms, 6 Oxygen atoms, and 2 Sulfur atoms . It also contains a total of 67 bonds, including 37 non-H bonds, 16 multiple bonds, 15 rotatable bonds, 4 double bonds, 12 aromatic bonds, 2 six-membered rings, 2 carboxylic acids (aliphatic), 2 secondary amides (aliphatic), 2 primary amines (aliphatic), 2 hydroxyl groups, and 1 disulfide .
Chemical Reactions Analysis
The Phe-Phe motif in “(H-Cys-Phe-OH)2” has been found to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . The oxidation of Tyr in vivo, induced by biologically relevant radicals, UV radiation, or enzymes, is a complex chemical process generating a diverse range of oxidized products .
Physical And Chemical Properties Analysis
“(H-Cys-Phe-OH)2” is a white crystal-like solid with a molecular weight of 596.84 g/mol. It has a melting point of 138-142°C and a boiling point of 293-295 °C. This compound is slightly soluble in water, but it is highly soluble in organic solvents such as chloroform, ethanol, and ether.
Aplicaciones Científicas De Investigación
Peptide Screening
“(H-Cys-Phe-OH)2” is utilized in peptide screening, a method that pools active peptides primarily by immunoassay . This process is crucial for:
Agriculture
In agriculture, “(H-Cys-Phe-OH)2” has potential applications in:
- Pest Control : Research suggests that leveraging the visual systems of pests like thrips could be an environmentally friendly control method .
- Crop Yield Improvement : The use of ultraviolet-absorbing films in greenhouses, which may involve peptides like “(H-Cys-Phe-OH)2”, has shown to increase crop yields significantly .
Direcciones Futuras
Mecanismo De Acción
Target of Action
It’s known that cysteine and phenylalanine, the constituent amino acids of this compound, play crucial roles in various biological processes . Cysteine is involved in the formation of disulfide bonds, which are essential for the structural stability of many proteins . Phenylalanine, on the other hand, is a precursor to several neurotransmitters and can influence various neural processes .
Mode of Action
It’s known that cysteine can undergo redox reactions, forming disulfide bonds, which are crucial for protein structure and function . Phenylalanine, being a hydrophobic amino acid, can contribute to the stability of proteins by participating in hydrophobic interactions .
Biochemical Pathways
Cysteine is known to be involved in various redox reactions and can influence the function of several proteins . Phenylalanine is a precursor to several neurotransmitters, including dopamine, norepinephrine, and epinephrine, and thus can influence various neural pathways .
Pharmacokinetics
Peptides generally exhibit poor oral bioavailability due to their susceptibility to enzymatic degradation and poor permeability across the intestinal epithelium .
Result of Action
The formation of disulfide bonds by cysteine can influence the structural stability and function of various proteins . Phenylalanine, being a precursor to several neurotransmitters, can influence various neural processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (H-Cys-Phe-OH)2. Factors such as pH, temperature, and the presence of other molecules can influence the stability of the compound and its ability to interact with its targets .
Propiedades
IUPAC Name |
(2S)-2-[[(2R)-2-amino-3-[[(2R)-2-amino-3-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-oxopropyl]disulfanyl]propanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O6S2/c25-17(21(29)27-19(23(31)32)11-15-7-3-1-4-8-15)13-35-36-14-18(26)22(30)28-20(24(33)34)12-16-9-5-2-6-10-16/h1-10,17-20H,11-14,25-26H2,(H,27,29)(H,28,30)(H,31,32)(H,33,34)/t17-,18-,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUJPPNUQZDHNF-MUGJNUQGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CSSCC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(H-Cys-Phe-OH)2 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 6-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1445952.png)
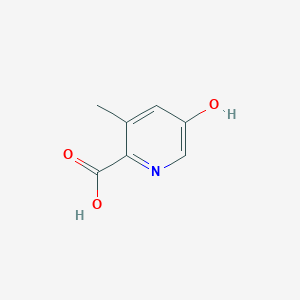
![Methyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy-]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B1445954.png)
![D-[6-13C]Galactose](/img/structure/B1445955.png)


![3-Azabicyclo[4.1.0]heptane-6-carboxylic acid hydrochloride](/img/structure/B1445960.png)

